Home > Products > Screening Compounds P19829 > Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2
Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 - 396717-35-4

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2

Catalog Number: EVT-1785242
CAS Number: 396717-35-4
Molecular Formula: C61H89N17O17
Molecular Weight: 1332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 is a fluorogenic peptide substrate designed for studying proteolytic enzymes, particularly matrix metalloproteinases and tumor necrosis factor converting enzyme. This compound is part of a class of substrates that utilize fluorescence resonance energy transfer (FRET) technology, allowing for sensitive detection of enzymatic activity. The specific sequence and modifications enhance its specificity and sensitivity, making it a valuable tool in biochemical research.

Source and Classification

This compound can be sourced from various chemical suppliers, including Chem-Impex and MedChemExpress, which provide detailed specifications and safety data sheets for handling and application. It is classified as a fluorogenic substrate used in enzymatic assays, particularly in the context of protease activity measurement.

Synthesis Analysis

Methods

The synthesis of Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain while attached to an insoluble resin.

Technical Details

  1. Starting Materials: The synthesis begins with the selection of protected amino acids, which are activated for coupling.
  2. Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  3. Deprotection Steps: After each coupling, protecting groups are removed to expose the reactive sites for further additions.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
Molecular Structure Analysis

Structure

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 has a complex structure characterized by a specific sequence of amino acids:

  • Molecular Formula: C55H80N16O16
  • Molecular Weight: 1221.32 g/mol

The structure includes:

  • A fluorescent group (Mca) at one end.
  • A quencher (Dnp) that allows for FRET when the peptide is cleaved by enzymes.

Data

The structural integrity and purity are typically verified using high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Reactions Analysis

Reactions

The primary reaction involving Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 is its cleavage by specific proteolytic enzymes. This cleavage results in the release of the fluorescent Mca group, which can be quantified.

Technical Details

  1. Enzymatic Activity Measurement: The fluorescence emitted upon cleavage can be measured at specific wavelengths (e.g., 392 nm) using fluorometry.
  2. Specificity Constants: The specificity constants for various enzymes can be determined, showcasing its utility in distinguishing between different proteases.
Mechanism of Action

Process

Upon exposure to active proteases, Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 undergoes hydrolysis at specific peptide bonds. The mechanism involves:

  1. Enzyme Binding: The enzyme binds to the substrate, positioning it for cleavage.
  2. Cleavage Reaction: The enzyme catalyzes the hydrolysis of the peptide bond, resulting in two products—one being the cleaved peptide and the other being the fluorescent group.
  3. Fluorescence Detection: The released Mca emits fluorescence upon excitation, which is quantified to assess enzyme activity.

Data

Kinetic parameters such as kcatk_{cat} and KmK_m can be derived from fluorescence measurements, providing insights into enzyme efficiency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under appropriate storage conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: Reacts specifically with proteases, making it selective for certain enzymatic pathways.

Relevant analyses include HPLC purity assessments and stability studies under various conditions.

Applications

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 has several important applications in scientific research:

  1. Protease Activity Assays: Used extensively to quantify enzyme activities in biological samples.
  2. Drug Discovery: Helps in screening potential inhibitors of matrix metalloproteinases and related enzymes.
  3. Cell Culture Studies: Facilitates real-time monitoring of proteolytic activity in living cells.
  4. Biochemical Pathway Analysis: Aids in understanding complex biological processes involving proteolysis.

This compound exemplifies the integration of chemistry and biology in developing tools for advanced research applications, highlighting its significance in modern biochemistry.

Enzyme Kinetics and Mechanistic Specificity

Catalytic Efficiency in Matrix Metalloproteinase (MMP) Activation

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH₂ functions as a fluorogenic substrate designed for ultrasensitive quantification of MMP activity. Its core structure incorporates a mechanism-based design: The N-terminal Mca (7-methoxycoumarin-4-yl-acetyl) fluorophore and the C-terminal Dap(Dnp) (2,4-dinitrophenyl-diaminopropionic acid) quencher establish a Förster resonance energy transfer (FRET) system. Proteolytic cleavage between the Leu and Dap(Dnp) residues disrupts FRET, generating a measurable fluorescent signal (Exmax/Emmax = 325–328 nm/393–400 nm) [4] [9].

Kinetic studies reveal exceptional catalytic efficiency against key MMPs. For MMP-13 (collagenase-3), the substrate exhibits a Km of 5.2 μM and a kcat/Km of 1.1 × 106 M−1s−1, indicating high-affinity binding and rapid turnover [4]. For MT1-MMP (MMP-14), a membrane-anchored metalloproteinase, the Km is 7.9 μM with a kcat/Km of 1.3 × 106 M−1s−1 [4] [9]. This efficiency enables real-time detection of picomolar enzyme concentrations in biological fluids (e.g., synovial fluid) or cell-based assays [4] [9].

  • Table 1: Kinetic Parameters for Key MMPs
    EnzymeKm (μM)kcat/Km (M−1s−1)Specificity vs. FS-1
    MMP-135.21.1 × 1063-fold increase
    MMP-147.91.3 × 1063-fold increase
    MMP-127.59.2 × 1042-fold increase
    MMP-8Not reported4.2 × 1059-fold increase
    Data compiled from in vitro fluorometric assays using purified enzymes [4] [9].

Substrate Specificity Profiling Across Collagenase Isoforms (MMP-1, MMP-8, MMP-13)

The substrate demonstrates marked selectivity among collagenases due to strategic residue placement within its cleavage sequence (Pro-Leu-Ala-Leu). MMP-13 exhibits the highest affinity (Km = 5.2 μM), attributed to its deeper S1′ pocket accommodating the P1′ Ala residue. This contrasts with MMP-1, which shows weaker binding (Km = 27.5 μM) due to steric constraints around its catalytic cleft [4] [9]. MMP-8 (neutrophil collagenase) displays intermediate catalytic efficiency (kcat/Km = 4.2 × 105 M−1s−1) [9].

The P2′ Leu residue enhances selectivity for collagenases over gelatinases (e.g., MMP-2/MMP-9). While gelatinases hydrolyze the substrate, their kcat/Km values (e.g., 6.9 × 105 M−1s−1 for MMP-2) are lower than MMP-13’s, highlighting the sequence-dependent discrimination [9]. This specificity enables precise profiling of collagenase activity in complex biological matrices without cross-interference from gelatinases [4].

  • Table 2: Collagenase Isoform Selectivity
    EnzymeKm (μM)kcat/Km (M−1s−1)Structural Determinant
    MMP-135.21.1 × 106Optimal fit for P1′ Ala
    MMP-127.59.2 × 104Shallow S1′ pocket
    MMP-8>304.2 × 105Moderate S1′ flexibility
    MMP-2>306.9 × 105Secondary cleavage preference

Kinetic Analysis of Tumor Necrosis Factor-α Converting Enzyme (TACE) Interactions

Beyond MMPs, this substrate is a potent reporter for TACE (ADAM17), a disintegrin-metalloproteinase regulating TNF-α shedding. It exhibits a kcat/Km of 7.8 × 105 M−1s−1 for TACE—twice the value of conventional substrates (e.g., Mca-PLAQAV-Dpa-RSSSAR-NH₂) [4] [9]. This enhancement arises from the P1′ Leu residue, which mimics the natural cleavage site in membrane-bound TNF-α [4].

The substrate’s elongated structure (Mca-Pro-Lys-...) accommodates TACE’s catalytic domain topology, facilitating high-affinity binding (Km = 26 μM) [4]. Crucially, it shows minimal cleavage by related proteases like ADAM10 (kcat/Km = 1.1 × 103 M−1s−1), underscoring its utility for selective TACE inhibition studies in inflammatory or cancer models [9].

  • Table 3: TACE vs. ADAM10 Specificity
    EnzymeKm (μM)kcat/Km (M−1s−1)Biological Relevance
    TACE (ADAM17)267.8 × 105TNF-α shedding, inflammation
    ADAM10>1001.1 × 103Notch signaling, lower activity

Role of N-Terminal Elongation in Enhancing kcat/Km Ratios

The substrate’s design incorporates N-terminal elongation (vs. shorter analogs like FS-1, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to optimize kinetics. Adding Pro-Lys at the P5–P6 positions enhances specificity constants 2–9-fold for collagenases and 3-fold for TACE [4]. Mechanistically:

  • Reduced Km: Extended residues form auxiliary hydrogen bonds and van der Waals contacts with MMP exosites (e.g., MMP-13’s S3–S5 pockets), improving binding affinity [4].
  • Increased kcat: Optimal positioning of the scissile bond (Leu↓Dap) within the catalytic zinc center accelerates cleavage [4] [9].
  • Solubility: The Lys residue confers water solubility (>10 mg/mL in H2O), enabling assays in physiological buffers [7] [10].

This elongation strategy yields a >20-fold higher kcat/Km for MMP-13 vs. truncated substrates, making it indispensable for high-sensitivity MMP/TACE profiling [4].

  • Table 4: Impact of N-Terminal Elongation on Catalytic Efficiency
    SubstrateMMP-13 kcat/KmMMP-1 kcat/KmTACE kcat/Km
    FS-1 (Short)0.4 × 1060.1 × 1050.4 × 106
    Mca-Pro-Lys-...-NH₂1.1 × 1060.92 × 1050.78 × 106
    Values normalized to FS-1 as baseline [4].

Properties

CAS Number

396717-35-4

Product Name

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C61H89N17O17

Molecular Weight

1332.5 g/mol

InChI

InChI=1S/C61H89N17O17/c1-32(2)25-43(73-59(88)47-16-12-24-76(47)60(89)42(13-8-9-21-62)71-58(87)46-15-11-23-75(46)50(79)27-36-28-51(80)95-49-30-38(94-7)18-19-39(36)49)55(84)68-35(6)54(83)72-44(26-33(3)4)56(85)74-45(31-67-40-20-17-37(77(90)91)29-48(40)78(92)93)57(86)69-34(5)53(82)70-41(52(63)81)14-10-22-66-61(64)65/h17-20,28-30,32-35,41-47,67H,8-16,21-27,31,62H2,1-7H3,(H2,63,81)(H,68,84)(H,69,86)(H,70,82)(H,71,87)(H,72,83)(H,73,88)(H,74,85)(H4,64,65,66)/t34-,35-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

UUDBLGBVRIBGMM-KJFPVSLWSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC

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